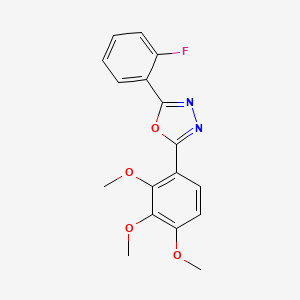![molecular formula C12H8ClN5OS B5794051 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
作用機序
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of CDKs, GSK-3, and HDACs. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells, making them a potential target for cancer therapy. GSK-3 is involved in various signaling pathways, including the Wnt/beta-catenin pathway, which is dysregulated in many diseases. HDACs are involved in gene expression and have been implicated in the development of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its specificity for CDKs, GSK-3, and HDACs, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions, and its solubility can be a limitation for in vivo studies.
将来の方向性
Future research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurodegenerative disorders. It could also be used in combination with other drugs to enhance its therapeutic effects or overcome drug resistance. Further studies could also investigate its pharmacokinetics and toxicity in vivo to determine its suitability for clinical use.
Conclusion
In conclusion, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of CDKs, GSK-3, and HDACs, which are involved in cell cycle regulation, apoptosis, and gene expression. While it has shown promise in preclinical studies, further research is needed to determine its suitability for clinical use.
合成法
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This compound is then reacted with 2-bromoacetic acid to form the intermediate compound, which is further reacted with sodium azide to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide.
科学的研究の応用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and histone deacetylases (HDACs), which are involved in cell cycle regulation, apoptosis, and gene expression.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5OS/c13-8-3-1-7(2-4-8)9-5-20-12(16-9)17-11(19)10-14-6-15-18-10/h1-6H,(H,14,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHPIJIORMAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)

![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)



![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)